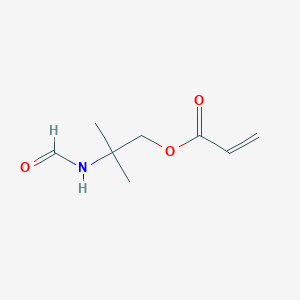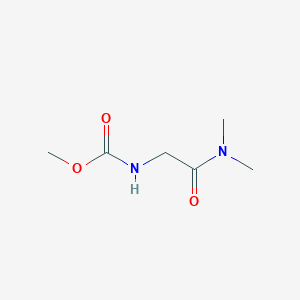
N~2~-(Methoxycarbonyl)-N,N-dimethylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(Methoxycarbonyl)-N,N-dimethylglycinamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxycarbonyl group attached to the nitrogen atom of a glycinamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N2-(Methoxycarbonyl)-N,N-dimethylglycinamide typically involves the reaction of glycine derivatives with methoxycarbonylating agents. One common method is the reaction of N,N-dimethylglycine with methyl chloroformate under basic conditions. The reaction proceeds as follows:
N,N-dimethylglycine+Methyl chloroformate→N 2 -(Methoxycarbonyl)-N,N-dimethylglycinamide+HCl
Industrial Production Methods: In an industrial setting, the production of N2-(Methoxycarbonyl)-N,N-dimethylglycinamide can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: N2-(Methoxycarbonyl)-N,N-dimethylglycinamide can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield N,N-dimethylglycine and methanol.
Substitution: It can participate in nucleophilic substitution reactions where the methoxycarbonyl group is replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
Hydrolysis: N,N-dimethylglycine and methanol.
Substitution: Various substituted glycinamides.
Oxidation: Corresponding carboxylic acids.
Applications De Recherche Scientifique
N~2~-(Methoxycarbonyl)-N,N-dimethylglycinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound can be used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of N2-(Methoxycarbonyl)-N,N-dimethylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group can act as a leaving group in enzymatic reactions, facilitating the formation of covalent bonds with active site residues. This interaction can inhibit enzyme activity or modify protein function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
N,N-Dimethylglycinamide: Lacks the methoxycarbonyl group, resulting in different reactivity and applications.
Methoxycarbonylglycine: Contains a methoxycarbonyl group but lacks the dimethylamino functionality.
Uniqueness: N2-(Methoxycarbonyl)-N,N-dimethylglycinamide is unique due to the presence of both the methoxycarbonyl and dimethylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
84004-73-9 |
|---|---|
Formule moléculaire |
C6H12N2O3 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
methyl N-[2-(dimethylamino)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C6H12N2O3/c1-8(2)5(9)4-7-6(10)11-3/h4H2,1-3H3,(H,7,10) |
Clé InChI |
GVJXGKLGFONDEA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)CNC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


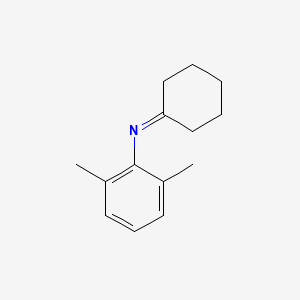
![6H-Pyrido[4,3-b]carbazolium, 1,2,5-trimethyl-](/img/structure/B14427153.png)
![Tributyl[(propan-2-yl)sulfanyl]stannane](/img/structure/B14427178.png)
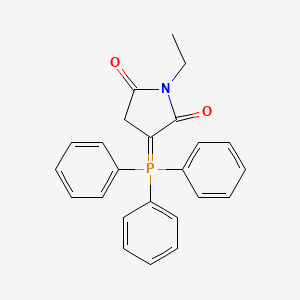
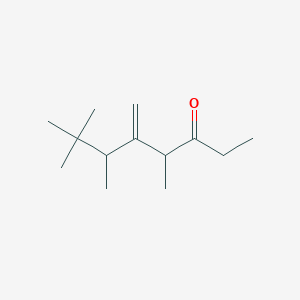


![3-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14427217.png)



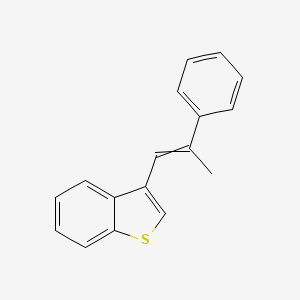
![Ethyl 6-(benzenesulfonyl)-8-methyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate](/img/structure/B14427245.png)
